Methyl 2-(4-acetamidophenyl)acetate
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Overview
Description
Methyl 2-(4-acetamidophenyl)acetate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-acetamidophenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-acetamidophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-acetamidophenyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-acetamidobenzoic acid.
Reduction: Formation of 4-acetamidophenylethanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-(4-acetamidophenyl)acetate is widely used in scientific research, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-acetamidophenyl)acetate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methoxyphenyl)acetate
- Methyl 2-(4-hydroxyphenyl)acetate
- Methyl 2-(4-nitrophenyl)acetate
Uniqueness
Methyl 2-(4-acetamidophenyl)acetate is unique due to its acetamido group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
methyl 2-(4-acetamidophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-5-3-9(4-6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJLFLBVYIJQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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